Allantoin

概要

説明

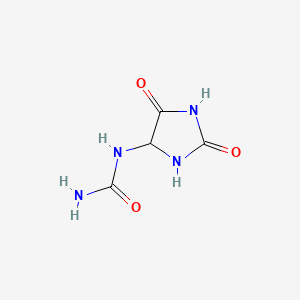

アラントインは、化学式C₄H₆N₄O₃を持つ化学化合物です。5-ウレイドヒダントインまたはグリオキシルジウレイドとしても知られています。アラントインは、グリコール酸のジウレイドであり、動物、植物、バクテリアを含むほとんどの生物の主要な代謝中間体です。 尿酸オキシダーゼ(ウリカーゼ)の作用により、核酸の分解産物である尿酸から生成されます 。 アラントインは、鎮静、保湿、肌の改善効果で知られており、スキンケアや化粧品製品で人気のある成分となっています .

準備方法

合成経路と反応条件: アラントインは、いくつかの方法で合成できます。

尿酸の酸化: 尿酸をアルカリ性媒体中で過マンガン酸カリウムで酸化し、その後酢酸で脱炭酸反応させます.

電解酸化: リチウムウラートまたはシュウ酸を電解的に酸化してアラントインを生成できます.

尿素とジクロロ酢酸の反応: 尿素はジクロロ酢酸と反応してアラントインを形成します.

工業生産方法: 産業的には、アラントインは通常、尿酸をアルカリ性媒体中で過マンガン酸カリウムと加熱することで生産されます。 反応混合物を酸性化してアラントインを沈殿させ、その後精製します .

化学反応の分析

Enzymatic Oxidation of Uric Acid

Allantoin is primarily formed via uric acid oxidation in organisms lacking human-type purine metabolism. The pathway involves three enzymes:

-

Urate oxidase (uricase) converts uric acid to 5-hydroxyisourate.

-

5-hydroxyisourate hydrolase dehydrates to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU).

-

OHCU decarboxylase catalyzes the final step, producing (S)-allantoin via a proton transfer mechanism involving histidine residues .

Enzymatic Hydrolysis

Allantoinase catalyzes this compound hydrolysis to allantoate, a reaction exploited in biosensors for oxidative stress monitoring .

Alkaline Degradation

| Condition | Degradation Rate |

|---|---|

| KOH (20 mL) at body temp (24 hr) | ~43.4% |

| KOH (23.94 mL) at room temp (30 days) | ~90% |

Stability under alkaline conditions .

Racemization and Enantiomer Dynamics

This compound racemase (AllR) catalyzes reversible conversion between (R)- and (S)-enantiomers. Key findings:

-

Mechanism : Cysteine residues promote stereoinversion via a planar intermediate.

-

Enantiomer Ratio : Spontaneous racemization favors (R)-allantoin, but AllR ensures efficient (S)-allantoin processing in catabolism .

Key Structural Insights

科学的研究の応用

アラントインは、科学研究において幅広い用途があります。

作用機序

アラントインは、いくつかのメカニズムを通じてその効果を発揮します。

角質溶解作用: 古い角質細胞の剥離を促進し、肌の滑らかさと質感を向上させます.

保湿効果: アラントインは湿潤剤として作用し、皮膚の奥深くから表面へ水を引き寄せ、空気中の水分を吸収します.

抗刺激効果: 肌の刺激や軽度の傷から肌を鎮静し保護します.

6. 類似の化合物との比較

アラントインは、同様の特性を持つ他の化合物と比較されることがよくあります。

尿素: アラントインと尿素はどちらも、保湿効果のためにスキンケアで使用されます。アラントインは、追加の鎮静効果と抗刺激効果があります。

グリセリン: アラントインと同様に、グリセリンは肌に水分を引き込む湿潤剤です。ただし、アラントインは細胞増殖と創傷治癒も促進します。

ビタミンE: 両方の化合物は、肌の改善効果のために使用されますが、アラントインは特に角質溶解作用と抗刺激効果で知られています.

類似の化合物:

- 尿素

- グリセリン

- ビタミンE

- パンテノール

アラントインは、保湿、鎮静、治癒効果という独自の組み合わせにより、さまざまな用途において汎用性が高く貴重な化合物として際立っています。

類似化合物との比較

- Urea

- Glycerin

- Vitamin E

- Panthenol

Allantoin stands out due to its unique combination of moisturizing, soothing, and healing properties, making it a versatile and valuable compound in various applications.

生物活性

Allantoin is a naturally occurring compound that has garnered significant attention for its biological activities, particularly in dermatological applications. This article explores the various biological activities of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound, a diureide of glyoxylic acid, is found in many plants and is also produced in the human body as a product of purine metabolism. It is known for its wound healing , anti-inflammatory , and skin conditioning properties, making it a popular ingredient in cosmetics and topical formulations.

1. Wound Healing Properties

This compound has been extensively studied for its role in promoting wound healing. A notable study investigated the effectiveness of an this compound-enriched pectin hydrogel in enhancing skin wound healing in a rat model. The results indicated that the hydrogel significantly improved wound contraction, achieving a total closure time of 15 days—71.43% faster than controls without this compound .

Table 1: Wound Healing Efficacy of this compound Hydrogel

| Treatment Type | Total Healing Time (Days) | Percentage Reduction in Healing Time |

|---|---|---|

| Control | 52 | - |

| This compound Hydrogel | 15 | 71.43% |

| Aloe Vera Hydrogel | 21 | 29% |

2. Anti-inflammatory Effects

Research has shown that this compound exhibits anti-inflammatory properties. A study on the anti-arthritic activity of this compound demonstrated its potential to reduce inflammation, highlighting its utility in treating conditions like arthritis . The compound's ability to modulate inflammatory responses makes it valuable in formulations aimed at reducing skin irritation and promoting healing.

3. Skin Conditioning and Anti-irritant Activity

This compound is recognized for its skin conditioning effects, which include enhancing hydration and improving skin texture. A comparative study between pure this compound and an aqueous extract of comfrey (Symphytum officinale) revealed that while both had beneficial effects on skin cells, the comfrey extract showed superior anti-irritant potential due to the synergistic effects of multiple compounds present .

Table 2: Comparative Effects on Skin Cell Viability

| Compound | Cell Line | Concentration (µg/ml) | Effect on Cell Proliferation |

|---|---|---|---|

| Pure this compound | MDCK | 40 | Mild Inhibition |

| Pure this compound | L929 | 100 | Mild Inhibition |

| Comfrey Extract | L929 | >40 | Stimulatory |

| Comfrey Extract | MDCK | >40 | Inhibitory |

The mechanisms through which this compound exerts its biological effects include:

- Cell Proliferation : this compound promotes cell proliferation in fibroblasts and epithelial cells, which is crucial for effective wound healing.

- Hydration : It acts as a humectant, attracting moisture to the skin and improving hydration levels.

- Anti-irritation : By modulating inflammatory pathways, this compound helps reduce irritation caused by environmental factors or chemical agents.

Study on Chronic Tympanic Membrane Perforation

A clinical study evaluated the effect of this compound on chronic tympanic membrane perforations in rats. The results indicated that treatment with this compound led to significant closure rates of perforations compared to controls, suggesting its potential application in otological conditions .

Safety Assessment

A comprehensive safety assessment concluded that this compound does not pose significant risks for dermal irritation or allergic reactions when used topically . This reinforces its suitability for use in cosmetic formulations.

特性

IUPAC Name |

(2,5-dioxoimidazolidin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJWUDADGALRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)N1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020043 | |

| Record name | Allantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white odorless solid; [Hawley] White powder; [MSDSonline], Solid | |

| Record name | Allantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in alcohol, methanol, pyridine, Soluble in ethanol, sodium hydroxide; insoluble in ethyl ether, methanol, Water: 0.57% (25 °C); ethanol (96%): 0.04% (25 °C); eth/water (1/1): 0.35% (25 °C); propylene glycol/water (1/1): 0.40% (25 °C); glycerol/water (1/1): 0.60% (25 °C), In water, 5.26X10+3 mg/L at 25 °C, 5.26 mg/mL | |

| Record name | ALLANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

There is no well controlled data that can formally substantiate the method of action. However, ongoing studies suggest that there may exist a histological wound healing profile induced by allantoin in rats that leads to the amelioration and fastening of the reestablishment of normal skin. This facilitation of wound healing is supported by observations that wounds inflicted to rat subjects to which topical allantoin preparations were applied histologically demonstrated increased vasodilation, presence of inflammatory exudates, number of inflammatory cells, angiogenesis, fibroblast proliferation, and increased collagen deposition when compared to rat subjects with wounds that did not receive any allantoin administration. | |

| Record name | Allantoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals from aqueous methanol, White to colorless powder or crystals, Monoclinic plates | |

CAS No. |

97-59-6 | |

| Record name | Allantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allantoin [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allantoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | allantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(2,5-dioxo-4-imidazolidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allantoin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/344S277G0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239 °C /Racemic form/, MP: 230 °C (decomposes), 239 °C | |

| Record name | ALLANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。